(2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
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Overview
Description
(2Z)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-N-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-8-METHYL-2H-PYRANO[2,3-C]PYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-N-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-8-METHYL-2H-PYRANO[2,3-C]PYRIDINE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrano[2,3-c]pyridine core, followed by the introduction of the benzodioxolyl and chlorophenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-N-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-8-METHYL-2H-PYRANO[2,3-C]PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The imino group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the imino group can produce an amine derivative.
Scientific Research Applications
(2Z)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-N-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-8-METHYL-2H-PYRANO[2,3-C]PYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study specific biological pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in specific industrial processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-N-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-8-METHYL-2H-PYRANO[2,3-C]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a different structure and application compared to (2Z)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-N-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-8-METHYL-2H-PYRANO[2,3-C]PYRIDINE-3-CARBOXAMIDE.
Other benzodioxole derivatives: These compounds may share some structural similarities but differ in their functional groups and applications.
Uniqueness
The uniqueness of (2Z)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-N-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-8-METHYL-2H-PYRANO[2,3-C]PYRIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and the possibility of interacting with multiple molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H18ClN3O5 |
---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylimino)-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C24H18ClN3O5/c1-13-22-16(14(11-29)10-26-13)9-17(23(30)28-19-5-3-2-4-18(19)25)24(33-22)27-15-6-7-20-21(8-15)32-12-31-20/h2-10,29H,11-12H2,1H3,(H,28,30) |
InChI Key |
MEUKIOWBBQRXKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=NC3=CC4=C(C=C3)OCO4)C(=C2)C(=O)NC5=CC=CC=C5Cl)CO |
Origin of Product |
United States |
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